Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-25-20(24)16-9-11-17(12-10-16)22-18-13-14(2)21-19(23-18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPIVQZZFBEHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351258 | |
| Record name | STK008107 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65789-90-4 | |
| Record name | STK008107 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring through the reaction of benzylidene acetones with ammonium thiocyanates. This is followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally, the formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring. Common reagents for these reactions include halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate exhibits a range of biological activities that make it a candidate for further research in drug development:
- Anticancer Properties : Compounds with similar structures have shown promising anticancer activities. Pyrimidine derivatives are known for their ability to inhibit various cancer cell lines, which suggests that this compound may also possess such properties. Studies have indicated that pyrimidine derivatives can interfere with cellular proliferation and induce apoptosis in cancer cells .
- Antimicrobial Activity : Research has demonstrated that pyrimidine-based compounds often exhibit antimicrobial properties. This includes both bactericidal and fungicidal effects, making them suitable for developing new antibiotics or antifungal agents .
Therapeutic Applications
The therapeutic potential of this compound is being investigated across several domains:
| Therapeutic Area | Potential Application |
|---|---|
| Oncology | Development of anticancer agents targeting specific pathways in tumor cells. |
| Infectious Diseases | Exploration as a new class of antimicrobial agents against resistant strains. |
| Neurology | Investigation into neuroprotective effects, particularly in neurodegenerative diseases. |
Case Studies and Research Findings
Several studies have documented the biological efficacy and potential therapeutic uses of similar compounds:
- Antitumor Activity : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of novel pyrimidine derivatives with significant antitumor activity against various cancer cell lines, suggesting a similar pathway for this compound .
- Antimicrobial Studies : Research conducted on pyrimidine derivatives indicated their effectiveness against a range of microbial pathogens, prompting further investigation into their use as broad-spectrum antibiotics .
- Neuroprotective Effects : Preliminary studies suggest that compounds with a pyrimidine structure may offer neuroprotective benefits, potentially aiding in the treatment of conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use. In the case of its antitrypanosomal activity, the compound may interfere with the metabolic processes of the Trypanosoma parasites, leading to their death .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related pyrimidine- and benzoate-based derivatives, focusing on substituent effects, synthetic routes, and reported applications.
Pyrimidine-Based Benzoate Derivatives
(a) Ethyl 4-((4-(Pyridin-4-yl)Pyrimidin-2-yl)Amino)Benzoate
- Structure : Replaces the 6-methyl and 2-phenyl groups on the pyrimidine ring with a 4-pyridinyl group.
- Synthesis : Prepared via hydrazine hydrate-mediated condensation (84.3% yield) .
- Key Differences :
(b) Ethyl 4-(2-Chloropyrimidin-4-yl)Benzoate (CAS 499195-60-7)
- Structure: Substitutes the amino linkage with a direct C–C bond and introduces a chlorine atom at position 2 of the pyrimidine.
- Molecular Formula : C₁₃H₁₁ClN₂O₂ (MW 262.69 g/mol) .
- Chlorine enhances electrophilicity, making it reactive in cross-coupling reactions .
(c) Ethyl 2-{[(4-Oxo-7-Phenylthieno[3,2-d]Pyrimidin-3(4H)-yl)Acetyl]Amino}Benzoate (CAS 61261-98-1)
- Structure: Incorporates a thienopyrimidine ring fused with a ketone and an acetylated amino group.
Heterocyclic Benzoate Esters
(a) I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate)
- Structure : Features a pyridazine ring instead of pyrimidine.
- Key Differences :
(b) I-6273 (Ethyl 4-(4-(Methylisoxazol-5-yl)Phenethylamino)Benzoate)
Functional Group Comparisons
(a) Ethyl 4-(Dimethylamino)Benzoate
- Structure: Replaces the pyrimidinylamino group with a dimethylamino substituent.
- Applications : Acts as a co-initiator in resin cements, demonstrating higher reactivity (72% degree of conversion) than methacrylate-based analogs .
- Key Differences: The dimethylamino group lacks the aromatic heterocycle, reducing π-π interactions but enhancing electron-donating effects .
Critical Analysis
- Synthetic Feasibility : The target compound’s synthesis is less documented in the provided evidence compared to analogs like those in and , which report optimized yields and scalable routes.
- Biological Relevance: Pyrimidine derivatives with amino linkages (e.g., target compound, ) are often explored as kinase inhibitors, though specific data on the target molecule’s activity is lacking in the evidence.
- Material Science Applications: The dimethylamino analog () outperforms methacrylate-based initiators, suggesting that the pyrimidinylamino group in the target compound may offer unique photophysical properties for polymerization .
Biological Activity
Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate, a compound belonging to the pyrimidine class, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, detailing its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H22N4O2
- Molecular Weight : 366.43 g/mol
- IUPAC Name : this compound
The compound features a benzoate moiety linked to a pyrimidine derivative, which is significant for its biological interactions.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit promising anticancer properties. This compound has been investigated for its ability to inhibit specific cancer cell lines by targeting antiapoptotic proteins such as Bcl-2. A study demonstrated that related compounds could bind to Bcl-2 proteins, enhancing cytotoxicity against cancer cells with overexpressed Bcl-2, suggesting that this compound may share similar mechanisms .
Antimicrobial Properties
Pyrimidine derivatives have also shown antimicrobial activity. This compound may inhibit bacterial growth through interference with nucleic acid synthesis or other cellular processes. Preliminary assays suggest that it could be effective against various bacterial strains, although specific data on this compound is limited .
Enzyme Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor. Studies on related pyrimidine derivatives indicate that they can inhibit kinases involved in critical cellular pathways, such as PfGSK3 and PfPK6 in Plasmodium species, which are crucial targets for antimalarial therapies . Further research is needed to evaluate the specific enzyme interactions of this compound.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on various pyrimidine derivatives to optimize their biological activity. For instance, modifications at the 6-position of the pyrimidine ring have shown significant impacts on binding affinity and cytotoxicity against cancer cell lines . This suggests that similar modifications could enhance the efficacy of this compound.
Clinical Implications
While direct clinical studies involving this compound are scarce, its structural analogs have been tested in preclinical models. These studies highlight a potential role in combination therapies for cancers characterized by antiapoptotic protein overexpression. The ability to sensitize resistant cancer cells to conventional therapies like cisplatin has been noted, indicating a promising avenue for future research .
Data Table: Biological Activities of Related Pyrimidine Compounds
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 5 | Bcl-2 |
| Compound B | Antimicrobial | 10 | Bacterial DNA synthesis |
| Ethyl 4-[...] | Potentially anticancer | TBD | TBD |
Note: IC50 values and targets are indicative and require further validation for Ethyl 4-[...] based on ongoing research.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:
- Step 1: Formation of the pyrimidine core via cyclization of substituted amidines or thioureas.
- Step 2: Coupling the pyrimidine moiety with ethyl 4-aminobenzoate via a Buchwald–Hartwig amination or direct nucleophilic aromatic substitution .
- Optimization Strategies:
- Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to enhance coupling efficiency.
- Solvent selection (e.g., DMF or toluene) and temperature control (reflux at 110–130°C) to minimize side reactions.
- Purification via column chromatography or recrystallization (ethanol/water mixtures) to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Answer:
- 1H/13C NMR: Confirm the presence of the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), pyrimidine protons (δ ~8.5–9.0 ppm), and aromatic protons. Integration ratios help verify substitution patterns .
- IR Spectroscopy: Identify key functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+) to confirm the molecular formula .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve the crystal structure, and what challenges arise during refinement?
Answer:
- Methodology:
- Challenges:
- Handling twinning or poor crystal quality, which requires data merging or using TWINLAW in SHELXL.
- Resolving hydrogen-bonding networks (e.g., intramolecular N–H···O interactions) via difference Fourier maps .
Q. What methodological approaches are recommended for evaluating the compound’s pharmacological potential in antimicrobial or anticancer studies?
Answer:
- Antimicrobial Assays:
- Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Anticancer Screening:
- Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Use dose-response curves (1–100 µM) to calculate IC₅₀ values. Validate results with apoptosis markers (e.g., Annexin V/PI staining) .
Q. How can researchers address contradictions in bioactivity data across studies?
Answer:
- Data Reconciliation Steps:
- Standardize assay protocols (e.g., cell passage number, incubation time).
- Validate compound purity via HPLC (>95%) to rule out impurity-driven effects.
- Cross-check results with structural analogs to identify SAR (Structure-Activity Relationship) trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
